(R)-Eperisone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Eperisone is a muscle relaxant drug that is commonly used in the treatment of muscle spasms and pain. It is a chiral compound that exists in two enantiomeric forms, (R)- and (S)-eperisone. The (R)-enantiomer is the active form of the drug and exhibits greater pharmacological activity than the (S)-enantiomer.

科学的研究の応用

Metabolic Pathway Characterization

Eperisone, a muscle relaxant, undergoes biotransformation via human cytochrome P450 (CYP) enzymes. It is metabolized into seven metabolites through oxidation and carbonyl reduction in human liver microsomes. CYP2J2 and CYP3A4 are key enzymes in this process, contributing to the presystemic metabolism of eperisone (Yoo et al., 2009).

Enantioselective Carbonyl Reduction

A study on human liver microsomes showed enantioselectivity in the carbonyl reduction of eperisone. The metabolite (M5) is more efficiently formed from the (R)-isomer than the (S)-isomer. This process, primarily mediated by 11β-hydroxysteroid dehydrogenase type 1, contributes significantly to eperisone's metabolic disposition (Yoo et al., 2011).

Analytical Method Validation for Tablet Dosage Form

A TLC–Densitometry method was developed and validated for determining eperisone levels in tablet dosage forms. This method proved to be fast, specific, precise, and accurate, facilitating the analysis of Eperisone HCl in marketed dosage forms (Vira et al., 2020).

Interaction with Human Serum Albumin

A study explored the interaction between eperisone hydrochloride (EH) and human serum albumin (HSA) using various spectroscopic and calorimetric methods. This interaction, primarily due to hydrophobic forces and hydrogen bonds, is critical in understanding the drug's activity and binding mechanism (Rabbani et al., 2017).

Pharmacokinetic Variability

A study on healthy Korean volunteers revealed significant pharmacokinetic variability in eperisone after oral administration. Factors like aspartate aminotransferase levels and smoking status were identified as influencing its clearance (Baek et al., 2021).

UV-Visible Spectrophotometric Method for Simultaneous Determination

A spectrophotometric method was developed for estimating eperisone and paracetamol in pharmaceutical formulation. This method demonstrated high accuracy and reproducibility, suitable for routine analysis in quality control (Khanage et al., 2013).

Human Pharmacokinetics Study

A study on human volunteers using liquid chromatography–electrospray tandem mass spectrometry provided insights into the pharmacokinetic characteristics of eperisone. It revealed rapid absorption and elimination, justifying its tolerability for long-term treatment in conditions like low back pain or spastic palsy (Melilli et al., 2011).

特性

CAS番号 |

163437-00-1 |

|---|---|

製品名 |

(R)-Eperisone |

分子式 |

C17H25NO |

分子量 |

259.4 g/mol |

IUPAC名 |

(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1 |

InChIキー |

SQUNAWUMZGQQJD-CQSZACIVSA-N |

異性体SMILES |

CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

正規SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

製品の起源 |

United States |

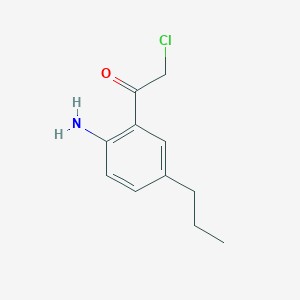

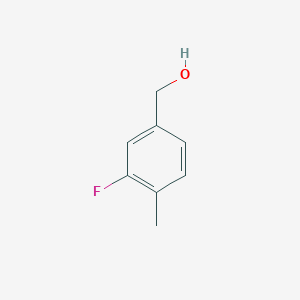

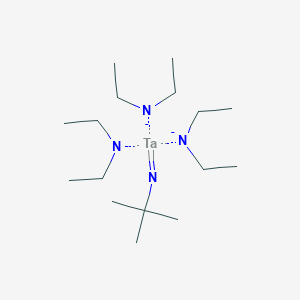

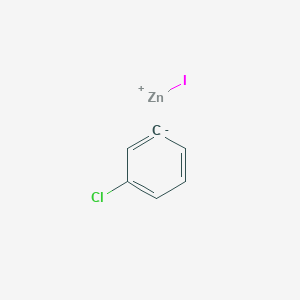

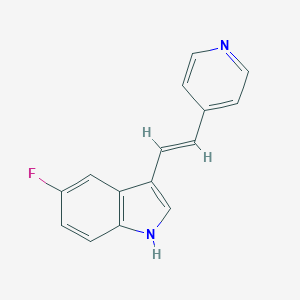

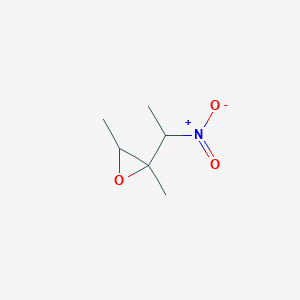

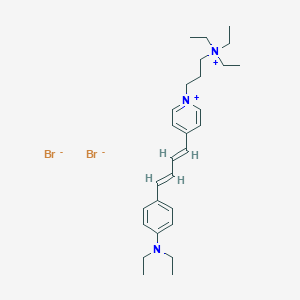

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

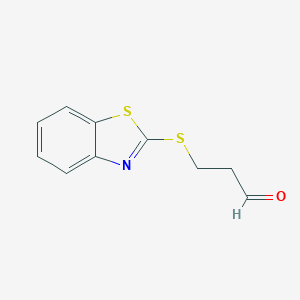

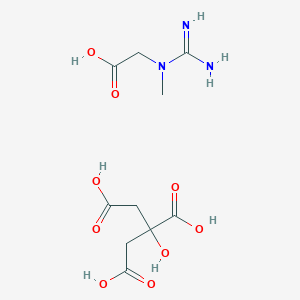

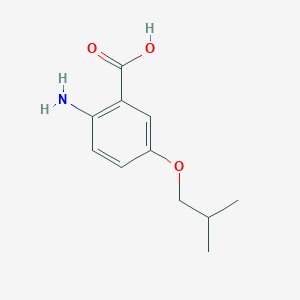

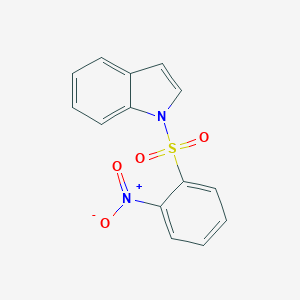

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)

![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)